molecular formula C18H23NO3S B5298315 1-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(benzenesulfonyl)propan-1-one

1-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(benzenesulfonyl)propan-1-one

Cat. No.: B5298315
M. Wt: 333.4 g/mol
InChI Key: BRPUFZFMZABOFM-CVEARBPZSA-N
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Description

1-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(benzenesulfonyl)propan-1-one is a complex organic compound characterized by its unique structural features. This compound contains a hexahydroisoindole core, which is a bicyclic structure, and a benzenesulfonyl group attached to a propanone moiety. The stereochemistry of the compound is defined by the (3aR,7aS) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(benzenesulfonyl)propan-1-one typically involves multiple steps:

    Formation of the Hexahydroisoindole Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the intermediate compound using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the Propanone Moiety: The final step includes the addition of a propanone group through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Using catalysts and controlled temperatures to maximize yield and purity.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Utilizing chromatography and recrystallization methods to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(benzenesulfonyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(benzenesulfonyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(benzenesulfonyl)propan-1-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(benzenesulfonyl)propan-1-one
  • 1-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(benzenesulfonyl)butan-1-one
  • 1-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(benzenesulfonyl)pentan-1-one

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a hexahydroisoindole core and a benzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(benzenesulfonyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-14-7-8-15-12-19(13-16(15)11-14)18(20)9-10-23(21,22)17-5-3-2-4-6-17/h2-7,15-16H,8-13H2,1H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPUFZFMZABOFM-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2CN(CC2C1)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2CN(C[C@@H]2C1)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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